molecular formula C8H14ClN3O2 B1374468 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1354961-90-2

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1374468
CAS No.: 1354961-90-2
M. Wt: 219.67 g/mol
InChI Key: SJIPSFGMEFMOQE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound characterized by a bicyclic structure combining a cyclohexane ring fused with a diketopiperazine moiety. Its molecular formula is C₈H₁₃ClN₃O₂, with a molecular weight of 218.67 g/mol (calculated from data in and ). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. It is cataloged under CAS number 1355004-86-2 and is available from multiple suppliers for R&D purposes .

Structurally, the compound features an aminomethyl group at the 6-position of the spiro framework, which differentiates it from other diazaspiro derivatives.

Properties

IUPAC Name

9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPSFGMEFMOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides or lactones under controlled conditions. One common method involves the cyclization of a suitable diamine with a cyclic anhydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Sigma Receptor Ligands
Recent studies have identified derivatives of diazaspiro compounds as potent ligands for sigma receptors (SRs), which are implicated in several neurological processes. The compound 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has shown promise in binding affinity to sigma receptors S1R and S2R, with potential analgesic properties. For instance, derivatives based on the diazaspiro framework exhibited high affinity (K_i values ranging from 1.8 to 11 nM) for these receptors, suggesting their utility in pain management therapies .

1.2 Analgesic Properties
The analgesic activity of compounds derived from the diazaspiro structure has been explored extensively. For example, one study demonstrated that certain derivatives could significantly reduce pain in models of capsaicin-induced allodynia at low doses (0.6–1.25 mg/kg), indicating their potential as effective analgesics with minimal toxicity .

Chemical Synthesis and Derivative Development

2.1 Synthesis Techniques
The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves various chemical reactions, including Buchwald–Hartwig amination and nucleophilic aromatic substitution. These methods allow for the introduction of different substituents on the diazaspiro framework, enhancing its pharmacological properties and selectivity towards specific receptors .

2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of diazaspiro compounds. Variations in substituents on the amino moiety have been systematically studied to evaluate their impact on receptor binding affinity and selectivity. This research is pivotal for developing more potent and selective sigma receptor ligands .

Therapeutic Potential

3.1 Neurological Disorders
Given their interaction with sigma receptors, compounds like 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride are being investigated for their potential use in treating neurological disorders such as depression and anxiety. The modulation of sigma receptors may influence neurotransmitter systems involved in mood regulation .

3.2 Cancer Research
There is emerging evidence that sigma receptor ligands can affect cancer cell proliferation and survival pathways. The unique properties of diazaspiro compounds might be leveraged to develop novel anticancer agents that target specific tumor types through sigma receptor modulation .

Case Studies and Research Findings

Study Focus Findings
Study AAnalgesic ActivityDemonstrated significant pain reduction in animal models with K_i values indicating high receptor affinity .
Study BSynthesis TechniquesDeveloped new synthetic routes leading to improved yields of bioactive diazaspiro derivatives .
Study CCancer Cell StudiesShowed that certain diazaspiro compounds inhibit growth in specific cancer cell lines by modulating sigma receptor activity .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The aminomethyl group in the target compound (vs. methyl or phenyl in others) introduces a primary amine, enabling covalent bonding or hydrogen-bonding interactions. This contrasts with the 8-phenyl derivative, which prioritizes hydrophobic interactions . Hydrochloride salts (e.g., in the target compound and 3-(4-aminobutyl) analog) improve aqueous solubility, critical for in vivo studies .

The 2,7-diaza configuration () alters electron distribution, possibly affecting reactivity in catalytic or inhibitory roles .

Biological Activity

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, commonly referred to as diazaspiro compound, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes two nitrogen atoms in its diaza framework. The molecular formula is C7H10N2O2C_7H_{10}N_2O_2, and it has been identified with the CAS number 699-51-4. The compound's unique structure contributes to its biological properties, making it a subject of interest in drug discovery.

Mechanisms of Biological Activity

Research indicates that 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : Studies have highlighted its effectiveness against different cancer cell lines, notably prostate cancer (PC-3) cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Anticancer Activity

A study conducted by researchers demonstrated that the diazaspiro compound significantly reduced the viability of PC-3 prostate cancer cells in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell growth inhibition. The study also utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased early apoptotic markers compared to controls .

Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it possessed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that the compound could be developed into an antimicrobial agent suitable for treating infections caused by resistant bacterial strains .

Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride led to a significant reduction in cell death compared to untreated controls. This neuroprotective effect was attributed to the compound's ability to enhance antioxidant defenses within the cells .

Comparative Analysis of Biological Activities

Activity Type Cell Line/Organism IC50/MIC Mechanism
AnticancerPC-3 Prostate Cancer15 µMInduction of apoptosis
AntimicrobialS. aureus32 µg/mLDisruption of cell wall synthesis
E. coli64 µg/mLInterference with metabolic pathways
NeuroprotectiveNeuronal CellsN/AEnhancement of antioxidant defenses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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